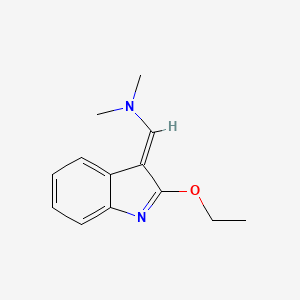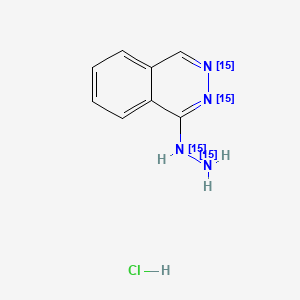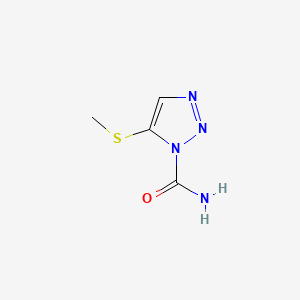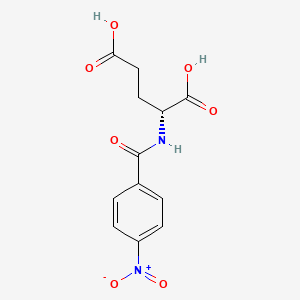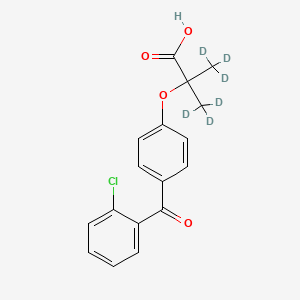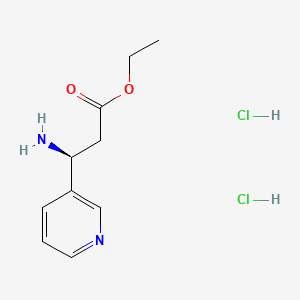
N2-Methyl Alfuzosin-d7 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-Methyl Alfuzosin-d7 Hydrochloride is a deuterated derivative of N2-Methyl Alfuzosin, which is an impurity of Alfuzosin. This compound is often used in scientific research due to its unique properties and applications in various fields. It is a white to pale beige solid with a molecular formula of C19H20D7N5O4.HCl and a molecular weight of 432.95.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-Methyl Alfuzosin-d7 Hydrochloride involves the incorporation of deuterium atoms into the molecular structure of N2-Methyl Alfuzosin. This process typically requires the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium atoms without affecting the overall structure of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple steps such as purification, crystallization, and drying to obtain the final product. Quality control measures are implemented to ensure the consistency and reliability of the compound for research and industrial applications.
化学反应分析
Types of Reactions
N2-Methyl Alfuzosin-d7 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives, while reduction reactions may produce amine derivatives. Substitution reactions can lead to a variety of substituted quinazoline compounds.
科学研究应用
N2-Methyl Alfuzosin-d7 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard for chemical identification, qualitative and quantitative analysis, and detection in various analytical techniques.
Biology: Employed in metabolic studies to trace the pathways and mechanisms of biological processes.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and the optimization of existing drug formulations.
作用机制
N2-Methyl Alfuzosin-d7 Hydrochloride exerts its effects by acting as an alpha-1 adrenergic antagonist. It selectively inhibits alpha-1 adrenergic receptors in the lower urinary tract, leading to the relaxation of smooth muscles in the bladder neck and prostate. This results in improved urine flow and reduced symptoms of benign prostatic hyperplasia. The molecular targets involved include alpha-1 adrenergic receptors, and the pathways affected involve the sympathetic nervous system .
相似化合物的比较
Similar Compounds
Alfuzosin: The parent compound of N2-Methyl Alfuzosin-d7 Hydrochloride, used in the treatment of benign prostatic hyperplasia.
Tamsulosin: Another alpha-1 adrenergic antagonist used for similar medical conditions.
Doxazosin: An alpha-1 adrenergic blocker with similar pharmacological effects
Uniqueness
This compound is unique due to its deuterated structure, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in scientific research, particularly in the fields of chemistry, biology, and medicine.
属性
CAS 编号 |
1346601-27-1 |
|---|---|
分子式 |
C19H28ClN5O4 |
分子量 |
432.957 |
IUPAC 名称 |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)amino]propyl]-2,3,3,4,4,5,5-heptadeuterio-N-methyloxolane-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H27N5O4.ClH/c1-24(18(25)14-6-4-9-28-14)8-5-7-21-19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H3,20,21,22,23);1H/i4D2,6D2,9D2,14D; |
InChI 键 |
GQMLZHKGIOTQJN-IMFUZPKQSA-N |
SMILES |
CN(CCCNC1=NC2=CC(=C(C=C2C(=N1)N)OC)OC)C(=O)C3CCCO3.Cl |
同义词 |
(RS)-N-[3-[(4-Amino-6,7-dimethoxy-2-quinazolinyl)amino]propyl]tetrahydro-N-methyl-2-(furan-d7)carboxamide Hydrochloride; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


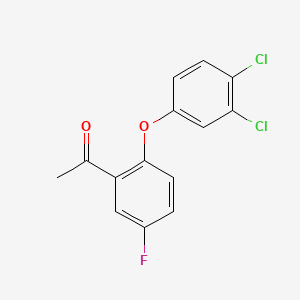
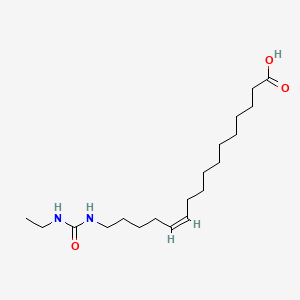
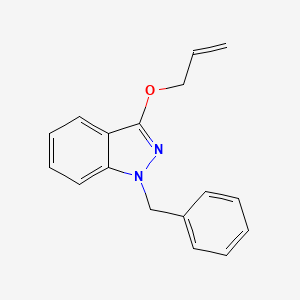
![Hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B585075.png)
